5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-3,7-dimethyltriazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-5(8)9-7-6(4)10-11-12(7)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRISZILPVLLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=NN2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the reaction of hydrazonoyl halides with pyridine derivatives. One common method includes the use of hydrazonoyl halides as precursors, which undergo cyclization reactions to form the triazolopyridine core . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines .
Scientific Research Applications
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and have therapeutic effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazolopyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Notes:
- Chlorine vs. Bromine : The bromo analog () exhibits higher molar mass and density compared to the chloro derivative, which may reduce solubility but improve binding in hydrophobic pockets.
- Methyl vs. Trifluoromethoxy : The trifluoromethoxy group in the PIM-1 inhibitor () introduces strong electron-withdrawing effects, enhancing metabolic stability and target affinity compared to methyl substituents .
- Amino vs.
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be higher than the 5-amino-7-bromo analog () due to methyl groups, favoring blood-brain barrier penetration.
- Acid-Base Behavior : The pKa of the target compound (~5–6, extrapolated from ) suggests moderate ionization at physiological pH, contrasting with the more basic piperazine-containing analogs () .
Biological Activity
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure contributes to various pharmacological effects, making it a candidate for further research in drug development.
- Molecular Formula : CHClN
- Molecular Weight : 182.61 g/mol
- CAS Number : 1639116-68-9
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its effects on various biological systems.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against different cancer cell lines. For instance:
The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups such as chlorine enhances the compound's antiproliferative properties. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Cycle Progression : The compound disrupts normal cell cycle progression in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : Studies have indicated that the compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Targeting Specific Kinases : It has been suggested that the compound may act as an inhibitor of specific kinases involved in cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC values ranging from 1.61 µg/mL to less than 10 µM across different lines .
- Mechanistic Insights : Another investigation focused on the mechanistic aspects of how this compound induces apoptosis in Jurkat cells through mitochondrial pathways and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
